

VCH-916: An In-depth Technical Guide on its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

VCH-916 (also known as ABBV-916) is a humanized IgG1 monoclonal antibody that was under investigation for the treatment of early Alzheimer's disease. Its primary mechanism of action is the targeted clearance of a specific, modified form of amyloid-beta (A β) peptide, which is a principal component of the amyloid plaques characteristic of Alzheimer's disease. **VCH-916** specifically recognizes N-terminal truncated A β modified with pyroglutamate at the third amino acid position (A β pE3-42).[1][2] This modified peptide is considered a key initiator of A β aggregation and plaque formation. The therapeutic strategy of **VCH-916** centered on engaging the brain's resident immune cells, the microglia, to clear these pathological amyloid deposits. Although AbbVie has discontinued the development of **VCH-916** as a monotherapy, a detailed understanding of its mechanism of action provides valuable insights for the ongoing development of immunotherapies for neurodegenerative diseases.[2]

Molecular Target and Binding Profile

VCH-916 exhibits high specificity and binding affinity for the pyroglutamated form of amyloid-beta, A β pE3-42.[1][3] This specificity is crucial as it directs the antibody to the core of amyloid plaques, which are rich in this modified peptide, while avoiding interaction with the more abundant, soluble forms of A β in the cerebrospinal fluid (CSF).[1]

Binding Affinity



Preclinical studies have demonstrated the high-affinity binding of **VCH-916** to its target. In an enzyme-linked immunosorbent assay (ELISA), **VCH-916** bound to human AβpE3-42 fibrils with a half-maximal effective concentration (EC50) of 0.7 nM.[4]

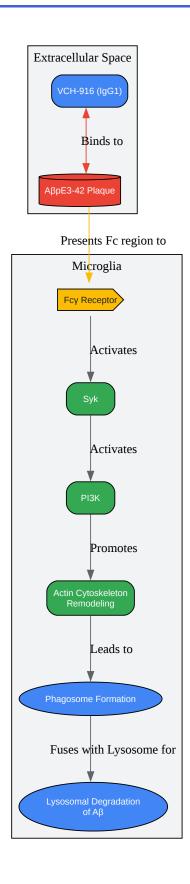
Mechanism of Action: Microglia-Mediated Phagocytosis

The core mechanism of action of **VCH-916** is the opsonization of A β pE3-42 plaques, thereby flagging them for recognition and clearance by microglia. This process is primarily mediated by the interaction of the Fc region of the **VCH-916** antibody with Fc gamma (Fc γ) receptors expressed on the surface of microglia.

Signaling Pathway for Plaque Clearance

The binding of **VCH-916** to amyloid plaques initiates a signaling cascade within microglia, leading to their activation and the phagocytosis of the plaque material.





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VCH-916 engages microglia via Fcy receptors to clear $A\beta$ plaques.



Preclinical Evidence

The mechanism of action of **VCH-916** was validated in several preclinical models, including in vitro cell cultures and in vivo studies in transgenic mouse models of Alzheimer's disease.

In Vitro Plaque Clearance

In co-cultures of human brain tissue containing amyloid plaques with iPSC-derived macrophages, **VCH-916** promoted the clearance of dense-core plaques.[1]

In Vivo Microglial Recruitment and Plaque Reduction

Studies in APPPS1-21 transgenic mice demonstrated that the murine surrogate of **VCH-916** rapidly recruited microglia to amyloid plaques and promoted their clearance.[1] In vivo two-photon imaging revealed that the antibody inhibited the growth of plaques.[1]

Clinical Trial Data

VCH-916 was evaluated in a Phase 2 clinical trial (NCT05291234) in participants with early Alzheimer's disease.[1]

Pharmacokinetics

The pharmacokinetic profile of **VCH-916** was assessed in the clinical trial, with the following key findings:

Parameter	Value	Reference
Dose Proportionality	Pharmacokinetics were dose- proportional from 10 to 900 mg dose.	[1]
CSF Penetration	Cerebrospinal fluid (CSF) concentration reached 0.25% of serum levels.	[1]

Efficacy in Amyloid Plaque Reduction



The primary efficacy endpoint was the change in brain amyloid levels as measured by positron emission tomography (PET).

Dose Level	Percentage of Patients Reaching Amyloid Negativity	Timepoint	Reference
Higher Doses	>54%	6 months	[1]

Safety and Tolerability

The safety profile of **VCH-916** was a key consideration in its clinical development. The most common adverse events were Amyloid-Related Imaging Abnormalities (ARIA), headache, and urinary tract infection.[1]

Adverse Event	Incidence	Reference
ARIA-E (Edema/Effusion)	25.5%	[1]
ARIA-H (Hemosiderin Deposits)	18.9%	[1]

Comparative Landscape

While **VCH-916**'s development has been discontinued, its mechanism of action is similar to other anti-amyloid antibodies that have been approved or are in late-stage development. A comparison of key features is provided below.

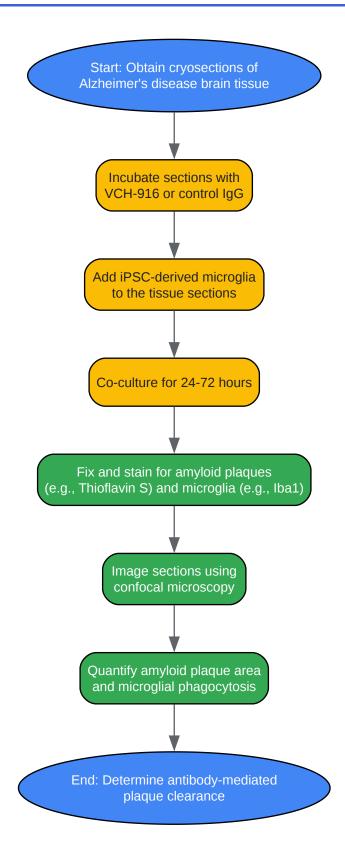
Feature	VCH-916 (ABBV- 916)	Donanemab	Lecanemab
Target	Pyroglutamate-3 Αβ (ΑβρΕ3)	Pyroglutamate-3 Αβ (ΑβρΕ3)	Aβ Protofibrils
ARIA-E Incidence	25.5%	~24-37%	~10-13%
ARIA-H Incidence	18.9%	~31%	~14-17%



Experimental Methodologies Ex Vivo Plaque Clearance Assay

This assay is designed to assess the ability of an antibody to promote the clearance of amyloid plaques by microglia in a tissue culture setting.





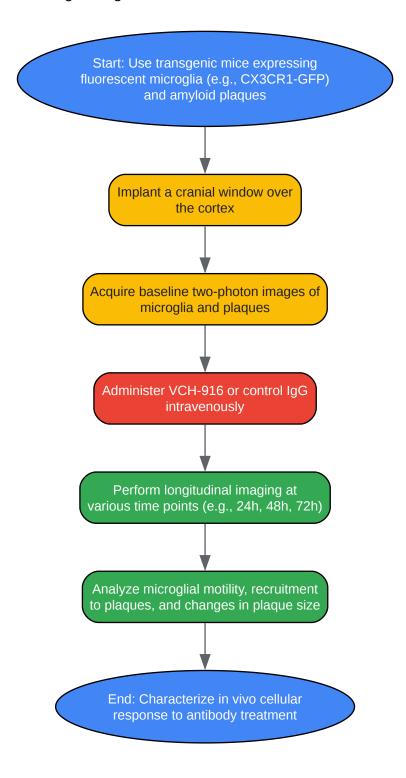
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Workflow for the ex vivo amyloid plaque clearance assay.



In Vivo Two-Photon Imaging of Microglial Dynamics

This technique allows for the real-time visualization of microglial interactions with amyloid plaques in the brains of living transgenic mice.



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Workflow for in vivo two-photon imaging of microglia.

Conclusion

VCH-916 is a highly specific monoclonal antibody that targets a pathogenic, modified form of amyloid-beta. Its mechanism of action, centered on the engagement of microglia to clear amyloid plaques, is a well-established therapeutic strategy in Alzheimer's disease. While the clinical development of **VCH-916** as a monotherapy has been halted due to a lack of differentiation from existing therapies, the detailed understanding of its molecular interactions and cellular effects contributes to the broader knowledge base for the development of next-generation immunotherapies for neurodegenerative disorders. The preclinical and clinical data for **VCH-916** underscore the potential of targeting pyroglutamated Aβ and highlight the ongoing challenge of balancing efficacy with the risk of amyloid-related imaging abnormalities.

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